molecular formula C30H31ClN2O5 B4321337 ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4321337
M. Wt: 535.0 g/mol
InChI Key: SJSJDRPNTSXOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-3-(4-methylphenyl)propanoate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, dimethyl compounds, and quinoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. These might include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure, known for their diverse biological activities.

    Chlorophenyl Compounds: Molecules containing the chlorophenyl group, often studied for their chemical reactivity and biological effects.

    Dimethyl Compounds: Compounds with dimethyl groups, which can influence the compound’s physical and chemical properties.

Uniqueness

Ethyl 3-({[1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-[[1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carbonyl]amino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O5/c1-5-38-27(35)15-24(19-11-9-18(2)10-12-19)32-28(36)23-14-22-25(16-30(3,4)17-26(22)34)33(29(23)37)21-8-6-7-20(31)13-21/h6-14,24H,5,15-17H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSJDRPNTSXOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-({[1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE

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